molecular formula C18H20N4O3 B2904439 1-(3,4-Dimethoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396808-40-4

1-(3,4-Dimethoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Cat. No.: B2904439
CAS No.: 1396808-40-4
M. Wt: 340.383
InChI Key: XTCNGWOQOYVKLZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a synthetic small molecule featuring a pyrazolo[1,5-a]pyridine core. Pyrazolo[1,5-a]pyrimidines and related scaffolds are recognized in medicinal chemistry as privileged structures for developing pharmacologically active agents. These scaffolds are often investigated as bioisosteres of purine and are known to act as potent inhibitors of various enzyme targets, including protein kinases. Compounds based on this heterocyclic system have demonstrated significant potential in areas such as anticancer research, where they can function as ATP-competitive inhibitors to modulate key cellular signaling pathways. Researchers value this core structure for its versatility in drug discovery and its ability to be fine-tuned for selectivity and potency. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use. Specific research applications, molecular targets, and mechanism of action for this particular derivative should be confirmed through a thorough review of the scientific literature.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-24-16-7-6-13(9-17(16)25-2)10-19-18(23)20-11-14-12-21-22-8-4-3-5-15(14)22/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCNGWOQOYVKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=C3C=CC=CN3N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a compound with significant potential in pharmacological applications, particularly in oncology and other therapeutic areas. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20N4O3
  • Molecular Weight : 340.383 g/mol
  • IUPAC Name : 1-[(3,4-dimethoxyphenyl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Anticancer Activity

Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyridine class exhibit promising anticancer properties. The compound has demonstrated activity against various cancer cell lines, particularly those resistant to conventional therapies.

  • Mechanism of Action : The compound acts as a dual inhibitor of Src and Abl kinases, which play critical roles in cancer cell proliferation and survival. This dual inhibition is particularly effective in leukemia cells under hypoxic conditions, which often contribute to drug resistance .
  • Case Study : In a study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives, compounds similar to this compound were shown to induce apoptosis in human leukemia cells with IC50 values ranging from 6.9 to 13.6 µg/mL. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have also been explored. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activities.

  • Activity Profile : In vitro tests have shown that certain pyrazolo compounds can inhibit the growth of various bacterial strains and fungi. The structure-activity relationship indicates that modifications at specific positions on the pyrazolo ring can enhance activity against specific pathogens .

Synthesis and Characterization

The synthesis of this compound involves multiple steps:

  • Starting Materials : The synthesis typically begins with 3,4-dimethoxybenzaldehyde and appropriate pyrazole derivatives.
  • Reaction Conditions : Standard organic synthesis techniques such as condensation reactions under controlled temperatures are employed.
  • Characterization Techniques : The synthesized compound is characterized using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Summary Table

PropertyValue
Molecular FormulaC18H20N4O3
Molecular Weight340.383 g/mol
Anticancer IC50 (Leukemia)6.9 - 13.6 µg/mL
Antimicrobial ActivitySignificant against various strains

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
1-(3,4-Dimethoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea Pyrazolo[1,5-a]pyridine + urea 3,4-Dimethoxybenzyl, pyridinylmethyl C₂₁H₂₃N₅O₃ (est.) Hypothesized kinase inhibition N/A
1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea Pyrazolo[1,5-a]pyrimidine + urea 3,4-Dimethylphenyl, pyrimidinylpropyl C₁₉H₂₃N₅O Kinase inhibition (TRK-targeted)
Bis[6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide] derivatives Pyrazole + thienopyridine Furyl, carboxamide Variable Antimicrobial activity
7-Aryl-pyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine Aryl substituents Variable Antimicrobial (IZ: 12–18 mm)

Key Differences and Implications

Heterocyclic Core Variations

  • The target compound’s pyrazolo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidines (e.g., ) in nitrogen atom positioning. Pyrimidine-containing analogs exhibit broader antimicrobial activity (e.g., inhibition zones of 12–18 mm against E. coli and S. aureus ), while pyridine-based structures may prioritize kinase inhibition due to enhanced planar geometry for ATP-binding pocket interactions .

Methoxy groups also enhance electron-donating effects, which could stabilize receptor-ligand interactions .

Urea Linkage Modifications

  • The N-pyridinylmethyl urea side chain in the target compound contrasts with the N-propylpyrimidine chain in . Longer alkyl chains (e.g., propyl) may improve metabolic stability but reduce solubility, whereas shorter chains (e.g., methyl) balance bioavailability and binding kinetics .

Q & A

Q. Key Considerations :

  • Solvent-free conditions or green chemistry approaches may improve yield and reduce waste .
  • Intermediate characterization via NMR and mass spectrometry is essential to confirm structural integrity at each step .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethoxybenzyl group (δ ~3.8 ppm for methoxy protons) and pyrazolo[1,5-a]pyridine protons (δ ~6.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and ensures synthetic accuracy .
  • X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the urea linkage and heterocyclic moieties .

Advanced Tip : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in complex aromatic regions .

How can researchers design experiments to evaluate this compound's biological activity?

Advanced Research Question

  • Target identification : Screen against kinase panels (e.g., TRK, CDK2) due to structural similarities to known kinase inhibitors .
  • Cell-based assays :
    • Anticancer activity : Test proliferation inhibition in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with positive controls .
    • Dose-response studies : Use logarithmic concentration ranges (1 nM–100 μM) to assess potency and selectivity .
  • Mechanistic studies : Employ Western blotting to evaluate downstream signaling pathways (e.g., apoptosis markers like caspase-3) .

Data Contradiction Example : If conflicting IC₅₀ values arise, validate using orthogonal assays (e.g., ATP depletion assays vs. flow cytometry for apoptosis) .

What strategies optimize the compound's pharmacokinetic properties for in vivo studies?

Advanced Research Question

  • Solubility enhancement :
    • Formulation : Use aqueous co-solvents (e.g., PEG-400) or cyclodextrin-based carriers .
    • Structural modification : Introduce hydrophilic groups (e.g., hydroxyls) without disrupting target binding .
  • Metabolic stability :
    • Liver microsome assays : Identify metabolic hotspots (e.g., demethylation of methoxy groups). Stabilize via fluorination or steric hindrance .
  • Bioavailability : Conduct pharmacokinetic profiling in rodent models to assess Cmax, Tmax, and half-life .

How can structure-activity relationship (SAR) studies guide further optimization?

Advanced Research Question

  • Core modifications :
    • Replace the dimethoxybenzyl group with substituted phenyl rings to assess electronic effects on target binding .
    • Vary the pyrazolo[1,5-a]pyridine substituents (e.g., methyl, fluorine) to modulate lipophilicity and potency .
  • Urea linker alternatives : Test thiourea or amide analogs to evaluate hydrogen-bonding requirements .

Advanced Research Question

  • Low yield in urea bond formation :
    • Cause : Competing side reactions (e.g., carbamate formation).
    • Solution : Use anhydrous conditions, stoichiometric control of reactants, and catalysts like DMAP .
  • Impurity in final product :
    • Cause : Residual solvents or unreacted intermediates.
    • Solution : Optimize gradient elution in HPLC purification .

Q. Troubleshooting Table :

IssueDiagnostic MethodResolution
Unreacted starting materialTLC (Rf comparison)Prolong reaction time
Isomer formationChiral HPLCUse enantiopure reagents

How do computational methods support the study of this compound?

Advanced Research Question

  • Molecular docking : Predict binding modes to targets like TRK kinases using AutoDock Vina. Validate with mutagenesis studies .
  • QSAR modeling : Correlate structural descriptors (e.g., polar surface area) with bioavailability to prioritize analogs .
  • MD simulations : Assess conformational stability of the urea linker in physiological conditions .

What are the ethical and safety considerations for handling this compound?

Basic Research Question

  • Toxicity screening : Perform Ames tests for mutagenicity and acute toxicity studies in zebrafish .
  • Safe handling : Use fume hoods and PPE (gloves, lab coats) due to potential irritant properties of urea derivatives .

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